molecular formula C18H23ClN2O B8574265 3-Chloro-6-methoxy-4-(2-(1-methylpiperidin-4-yl)ethyl)quinoline

3-Chloro-6-methoxy-4-(2-(1-methylpiperidin-4-yl)ethyl)quinoline

Cat. No.: B8574265
M. Wt: 318.8 g/mol
InChI Key: JGUJRMFGADCUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-methoxy-4-(2-(1-methylpiperidin-4-yl)ethyl)quinoline is a useful research compound. Its molecular formula is C18H23ClN2O and its molecular weight is 318.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H23ClN2O

Molecular Weight

318.8 g/mol

IUPAC Name

3-chloro-6-methoxy-4-[2-(1-methylpiperidin-4-yl)ethyl]quinoline

InChI

InChI=1S/C18H23ClN2O/c1-21-9-7-13(8-10-21)3-5-15-16-11-14(22-2)4-6-18(16)20-12-17(15)19/h4,6,11-13H,3,5,7-10H2,1-2H3

InChI Key

JGUJRMFGADCUKS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CCC2=C3C=C(C=CC3=NC=C2Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.38 g of lithium aluminum hydride are introduced progressively and portionwise into 20 ml of dry tetrahydrofuran, under an atmosphere of nitrogen. The suspension obtained is cooled to 0° C., then a solution of 1.6 g of 3-chloro-6-methoxy-4-[2-(1-ethoxycarbonyl-4-piperidyl)-ethyl]-quinoline in tetrahydrofuran is added drop by drop. The reaction medium is maintained for 3 hours in an ice bath, then 0.45 ml of water, 0.33 ml of a 5 N aqueous solution of sodium hydroxide and 15 ml of water are added, very slowly and in the order given. The insoluble mineral products formed are separated by filtration and washed twice with 30 ml of methylene chloride. The filtrate and the washings are collected, dried over magnesium sulfate, then concentrated by evaporation. The residue obtained is fixed on a column of silica and eluted with a 90/10 mixture of chloroform and diethylamine. 0.9 g of 3-chloro-6-methoxy-4-[2-(1-methyl-4-piperidyl)-ethyl]-quinoline are thus obtained, the hydrochloride of which is amorphous.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
3-chloro-6-methoxy-4-[2-(1-ethoxycarbonyl-4-piperidyl)-ethyl]-quinoline
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.45 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

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